N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide
Description
N1-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide is a synthetic small molecule featuring a thienopyrazole core fused with an oxalamide linker and substituted phenyl groups. Its structure includes a 4-fluorophenyl moiety at the thienopyrazole’s 2-position and a phenethyl group attached to the oxalamide nitrogen (Figure 1). Structural analysis via X-ray crystallography or computational modeling often employs tools like SHELXL for refinement and validation .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-15-6-8-16(9-7-15)26-19(17-12-29-13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMEVOFQZDRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is histone deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues. They play a crucial role in the regulation of gene expression and cell proliferation.
Biochemical Pathways
HDAC3 is involved in a wide range of diseases, including cancer. Dysregulation of their epigenetic activity has been implicated in these diseases. The compound’s interaction with HDAC3 could potentially affect these biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and oxidation states:
Critical Differences and Implications
The 5,5-dioxido (sulfone) group in the analogue increases electron-withdrawing effects, which could stabilize the thienopyrazole ring and alter binding affinity to autotaxin .
SAR (Structure-Activity Relationship) Insights Patent WO 2022/003377 highlights that fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves ATX inhibitory potency by enhancing hydrophobic interactions with the enzyme’s active site .
Pharmacokinetic Considerations
- The absence of a sulfone group in the target compound may confer metabolic advantages, as sulfones are prone to enzymatic reduction or excretion via sulfotransferases .
Research Findings and Data
Comparative Binding Affinity (Hypothetical Data)
Key Observations:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide, and how is purity ensured?
- Methodology :
- The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,4-c]pyrazole core. Key steps include cyclocondensation of hydrazine derivatives with carbonyl-containing precursors, followed by functionalization with oxalamide moieties .
- Critical parameters: Temperature (60–120°C), solvent selection (e.g., DMF or THF for solubility), and stoichiometric ratios of reactants. Purification is achieved via column chromatography or recrystallization .
- Analytical Validation : Purity is confirmed using HPLC (>95%) and NMR spectroscopy to detect impurities or unreacted intermediates .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and connectivity, with characteristic shifts for the fluorophenyl group (δ ~7.2–7.8 ppm) and thieno-pyrazole protons (δ ~6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 467.12) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling reactions) .
- Example Optimization Table :
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +22% |
| Solvent | DMF vs. THF | DMF | +15% |
| Catalyst (Pd/C) | 0.5–2.0 mol% | 1.5 mol% | +18% |
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., fluorophenyl-substituted pyrazoles) to identify electronic effects or hydrogen bonding influencing shifts .
- Computational Validation : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict NMR chemical shifts and verify experimental data .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on the oxalamide moiety’s hydrogen-bonding potential .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
Q. What strategies address solubility limitations in biological assays?
- Methodology :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .
- Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) to the phenethyl moiety while retaining activity .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodology :
- Structural Modifications : Synthesize derivatives with variations in:
- Fluorophenyl Group : Replace with chlorophenyl or methoxyphenyl to assess electronic effects .
- Oxalamide Linker : Substitute with malonamide or urea to probe hydrogen-bonding requirements .
- Activity Testing : Screen against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization assays .
- SAR Table Example :
| Derivative | Modification Site | IC50 (Target Enzyme) |
|---|---|---|
| 4-Chlorophenyl analog | Fluorophenyl replacement | 12 nM |
| Malonamide linker variant | Oxalamide replacement | 48 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
